N-[(2-methylcyclohexyl)carbonyl]leucine
Description
N-[(2-methylcyclohexyl)carbonyl]leucine is a leucine derivative characterized by a 2-methylcyclohexyl carbonyl group attached to the amino terminus of the leucine backbone. The 2-methylcyclohexyl moiety is notable for conferring lipophilicity, which may influence metabolic stability and tissue distribution. This compound shares functional similarities with other acylated leucine derivatives, such as those used in peptide synthesis or flavoring agents, but distinct substituents dictate its unique behavior .
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
4-methyl-2-[(2-methylcyclohexanecarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C14H25NO3/c1-9(2)8-12(14(17)18)15-13(16)11-7-5-4-6-10(11)3/h9-12H,4-8H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
HZXHZEICTRNPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylcyclohexyl)carbonyl]leucine typically involves the reaction of 2-methylcyclohexanone with leucine in the presence of a coupling agent. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylcyclohexyl)carbonyl]leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-[(2-methylcyclohexyl)carbonyl]leucine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-methylcyclohexyl)carbonyl]leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of protein-protein interactions .
Comparison with Similar Compounds
Data Tables
Table 2: Toxicity Profiles
Table 3: Metabolic Pathways
| Compound Name | Primary Metabolites | Excretion Route | Reference |
|---|---|---|---|
| Pentafluoro-benzamide analog | Hydroxylated cyclohexane derivatives | Urinary | |
| Z-Leu-OH | Leucine, benzyl alcohol | Hepatic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
